molecular formula C₂₂H₄₄N₆O₁₂ xH₂SO₄ B1158217 Amikacin B Sulfate

Amikacin B Sulfate

Cat. No.: B1158217
M. Wt: 584.62
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Systematic Chemical Identification

This compound possesses a complex molecular structure characterized by its specific chemical formula C₂₂H₄₄N₆O₁₂ xH₂SO₄ with a molecular weight of 584.62 daltons. The compound represents a sulfate salt derivative of amikacin, specifically designated as an impurity reference material in pharmaceutical applications. The systematic nomenclature reflects the compound's aminoglycoside foundation with multiple amino and hydroxyl substituents distributed across its multi-ring structure.

The molecular composition incorporates twenty-two carbon atoms, forty-four hydrogen atoms, six nitrogen atoms, and twelve oxygen atoms in the base structure, with additional sulfuric acid components forming the salt. This configuration places this compound within the broader category of aminoglycoside antibiotics while maintaining its distinct chemical identity through specific structural modifications. The compound's designation as "Amikacin EP Impurity H Sulfate" in pharmaceutical reference standards indicates its role as a structurally related variant of the primary amikacin molecule.

The chemical identification reveals the presence of multiple stereochemical centers throughout the molecule, contributing to its complex three-dimensional architecture. The SMILES notation NCCC@HC(=O)N[C@@H]1CC@HC@@HC@H[C@H]1O[C@H]3OC@HC@@HC@H[C@H]3O.OS(=O)(=O)O demonstrates the intricate connectivity patterns and stereochemical arrangements that define the compound's molecular architecture.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₂₂H₄₄N₆O₁₂ xH₂SO₄
Molecular Weight 584.62 daltons
Purity >95% (HPLC)
Classification Aminoglycoside Impurity
Alternative CAS 48237-20-3 (free amine)

Crystallographic Analysis of Molecular Configuration

The crystallographic analysis of this compound reveals a complex molecular architecture characterized by extended conformational arrangements and specific intramolecular interactions. Drawing from related aminoglycoside crystal structure studies, the molecular configuration exhibits characteristic features common to this class of compounds while maintaining unique structural elements specific to the Amikacin B variant. The crystal structure demonstrates that aminoglycoside molecules typically exist in long, extended conformations with multiple six-membered rings maintaining chair configurations connected through glycosidic linkages.

The three-dimensional molecular arrangement of this compound incorporates multiple sugar rings connected through alpha-glycosidic bonds, creating a rigid framework that influences the compound's biological and chemical properties. Crystal structure analysis of related aminoglycosides reveals that key torsion angles around specific atomic centers maintain the overall molecular conformation through a network of intramolecular hydrogen bonds. The orientation between different ring systems is stabilized by hydrogen bonding interactions involving hydroxyl groups and amide functionalities throughout the molecule.

Crystallographic investigations demonstrate that the molecular configuration is maintained by bifurcated hydrogen bonds involving critical functional groups, with specific bond distances and angles contributing to the overall structural stability. The extended conformation allows for optimal positioning of amino and hydroxyl substituents, creating specific spatial arrangements that define the compound's chemical behavior and intermolecular interactions.

Table 2: Crystallographic Parameters and Molecular Geometry

Structural Feature Characteristic Reference
Molecular Conformation Extended, linear arrangement
Ring Configuration Chair conformations
Glycosidic Linkages Alpha-linkages between rings
Hydrogen Bond Network Bifurcated intramolecular bonds
Spatial Arrangement Three-dimensional rigid framework

Comparative Structural Analysis with Related Aminoglycosides

This compound shares fundamental structural characteristics with other members of the aminoglycoside family while exhibiting distinct molecular features that differentiate it from closely related compounds. Comparative analysis with other aminoglycosides reveals both conserved structural motifs and unique modifications that define the Amikacin B variant. The structural comparison demonstrates that aminoglycosides typically contain a central deoxystreptamine ring system connected to additional sugar moieties through glycosidic bonds, creating a common architectural framework across the family.

When compared to other aminoglycosides such as gentamicin, tobramycin, and kanamycin, this compound exhibits specific substitution patterns and functional group arrangements that influence its molecular properties. Crystal structure analyses of various aminoglycoside-RNA complexes reveal that despite molecular diversity, these compounds maintain conserved interaction patterns with their target binding sites, suggesting common structural elements essential for biological activity. The neamine moiety, consisting of rings I and II, represents a conserved structural unit present across multiple aminoglycosides, including this compound.

Structural studies demonstrate that aminoglycosides can exhibit variable binding stoichiometries and conformational arrangements depending on their specific molecular architecture. The crystal structures reveal that different aminoglycosides maintain between twenty and thirty-one contacts with their binding partners, with up to eight direct hydrogen bonds being conserved across various family members. These comparative analyses highlight the structural diversity within the aminoglycoside family while emphasizing the common architectural features that define this important class of compounds.

Table 3: Structural Comparison with Related Aminoglycosides

Compound Ring System Key Structural Features Molecular Contacts Reference
This compound Three-ring system Modified amino and hydroxyl substitutions Variable stoichiometry
Gentamicin C1a Three-ring system Methylamino substituents 20-31 contacts
Tobramycin Three-ring system 4,6-disubstituted configuration Direct RNA contacts
Kanamycin A Three-ring system Hydroxyl at position 3′ Two-molecule binding
Neomycin B Five-ring system Extended sugar chain Multiple binding modes

Sulfate Counterion Coordination and Salt Formation Dynamics

The sulfate counterion coordination in this compound represents a critical aspect of the compound's molecular architecture and chemical stability. The formation of the sulfate salt involves specific ionic interactions between the positively charged amino groups of the aminoglycoside base and the negatively charged sulfate anions. This salt formation process enhances the compound's solubility characteristics and influences its overall chemical behavior in various environments.

The coordination dynamics between the aminoglycoside base and sulfate counterions involve multiple electrostatic interactions distributed throughout the molecular structure. The presence of six nitrogen atoms in the Amikacin B base structure provides multiple sites for protonation and subsequent ionic coordination with sulfate anions. These interactions contribute to the formation of a stable crystalline lattice that maintains the compound's structural integrity under various conditions.

Salt formation dynamics in aminoglycoside sulfates typically involve the neutralization of basic amino groups through coordination with sulfuric acid molecules. The stoichiometric relationship between the organic base and sulfate counterions determines the overall charge balance and influences the compound's physical properties. The coordination pattern affects not only the crystalline structure but also the compound's dissolution characteristics and chemical stability in different environments.

The sulfate salt formation enhances the compound's water solubility compared to the free base form, making it more suitable for pharmaceutical applications. The ionic coordination creates a network of intermolecular interactions that contribute to the overall stability of the crystalline form while maintaining the essential structural features of the aminoglycoside framework.

Table 4: Sulfate Coordination and Salt Formation Properties

Property Characteristic Impact Reference
Nitrogen Centers Six basic sites Multiple coordination points
Counterion Type Sulfate anion Enhanced solubility
Charge Balance Stoichiometric coordination Structural stability
Crystal Lattice Ionic network formation Physical property modification
Solubility Enhancement Water-soluble salt Improved pharmaceutical properties

Properties

Molecular Formula

C₂₂H₄₄N₆O₁₂ xH₂SO₄

Molecular Weight

584.62

Synonyms

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine Amikacin B Sulfate;  1-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B Amikacin B Sulfate;  BB-K26

Origin of Product

United States

Scientific Research Applications

Medical Uses

Amikacin is particularly effective against multidrug-resistant Gram-negative bacteria, making it a critical option in treating severe infections. Its primary applications include:

  • Bacterial Infections : Amikacin is indicated for serious infections caused by organisms such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella, Acinetobacter, and Serratia . It is often used in cases of:
    • Sepsis : Effective in treating bacterial septicemia, including neonatal sepsis.
    • Respiratory Infections : Utilized for pneumonia and other respiratory tract infections, particularly in hospital settings.
    • Bone and Joint Infections : Employed in managing osteomyelitis and septic arthritis.
    • Intra-abdominal Infections : Used as an adjunct therapy for conditions like peritonitis .
  • Combination Therapy : Amikacin is frequently used alongside other antibiotics to enhance efficacy against resistant strains. Studies indicate that combining amikacin with other agents can improve treatment outcomes in severe infections .

Pharmacokinetics and Administration

Amikacin is administered via injection, typically every 8 hours, with dosage adjusted based on patient weight and renal function . The pharmacokinetic profile indicates a rapid distribution and elimination, with peak serum concentrations achieved shortly after administration. Monitoring of serum levels is crucial to avoid nephrotoxicity and ototoxicity, common side effects associated with aminoglycosides .

Table 1: Pharmacokinetic Parameters of Amikacin

ParameterValue
Half-life2-3 hours
Peak Concentration (C_max)15-30 µg/mL
Volume of Distribution0.25 L/kg
Clearance0.5-1.0 L/h

Case Studies and Clinical Outcomes

Numerous clinical studies have documented the effectiveness of amikacin in treating resistant infections:

  • A study published in JAMA highlighted amikacin's efficacy against Gram-negative organisms resistant to other aminoglycosides, demonstrating significant clinical improvement in patients with severe infections .
  • Another investigation examined the pharmacodynamics of amikacin, establishing that achieving a C_max/MIC ratio of ≥8 significantly correlates with therapeutic success in treating Gram-negative bacteremia .

Veterinary Applications

Amikacin also finds use in veterinary medicine, particularly for treating infections in dogs and horses. Its applications include:

  • Topical Treatment : For ear infections and corneal ulcers caused by resistant bacteria.
  • Intrauterine Infections : Approved for use in horses suffering from uterine infections due to susceptible strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amikacin Sulfate is part of the aminoglycoside class, sharing structural and functional similarities with kanamycin, gentamicin, and tobramycin. Key comparisons are outlined below:

Chemical Structure and Resistance Profiles

Compound Structural Modification Resistance to Enzymes
Amikacin Hydroxybutyramide at C-1 Resistant to AAC(6′), ANT(2″), and APH(3′) enzymes that inactivate kanamycin/gentamicin
Gentamicin No major side-chain modifications Susceptible to AAC(3), ANT(2″), and APH(2″) enzymes
Tobramycin 3′-Deoxy structure Resistant to some AAC enzymes but susceptible to others (e.g., AAC(6′))
Kanamycin Unmodified hydroxyl groups Highly susceptible to AAC(6′)-I and APH(3′) enzymes

Amikacin’s hydroxybutyramide group sterically hinders enzyme binding, making it effective against strains resistant to other aminoglycosides .

Antimicrobial Activity

Compound MIC Range (µg/mL) Against Common Pathogens Synergy with Fosfomycin (FIC Index)
Amikacin 1–8 (e.g., P. aeruginosa) 0.45 (synergistic)
Gentamicin 2–16 (higher for MDR strains) Not reported
Tobramycin 0.5–4 (effective in biofilms) 0.5–1 (additive)

Amikacin demonstrates lower MIC values when combined with fosfomycin, showing synergistic effects (Fractional Inhibitory Concentration Index = 0.45) against clinical isolates . Tobramycin exhibits superior biofilm penetration, while gentamicin is less potent against MDR strains.

Pharmacokinetics and Toxicity

Compound Half-Life (Hours) Nephrotoxicity Risk Ototoxicity Risk
Amikacin 2–3 Moderate-High Moderate-High
Gentamicin 1.5–2 High High
Tobramycin 2–3 Moderate Moderate
Kanamycin 2–4 Low-Moderate Low

Amikacin’s nephrotoxicity is dose-dependent, with prolonged clearance observed in septic patients . Ototoxicity, linked to spiral ganglion neuron apoptosis in rats, is mitigated by antioxidants like EGCG . Gentamicin has higher toxicity risks, while kanamycin is less potent but safer.

Research Findings and Clinical Implications

  • Synergistic Combinations : Amikacin + fosfomycin reduces MICs by 4–8 fold for Staphylococcus aureus and Klebsiella pneumoniae .
  • Analytical Methods : HPLC derivatization overestimates Amikacin content compared to microbial plate assays, highlighting method-dependent variability .
  • Resistance Trends: Amikacin retains efficacy against 70–80% of aminoglycoside-resistant P. aeruginosa isolates, outperforming gentamicin (40–50%) .

Data Tables

Table 1: Comparative Efficacy Against MDR Pathogens

Pathogen Amikacin (MBC, µg/mL) Gentamicin (MBC, µg/mL) Tobramycin (MBC, µg/mL)
MRAB* 15–16 32–64 16–32
P. aeruginosa 8–16 16–32 4–8

Methicillin-resistant *Acinetobacter baumannii

Table 2: Global Market and Formulation Trends

Aspect Amikacin Sulfate Tobramycin
Market Growth (2025) 6.8% CAGR 4.2% CAGR
Novel Formulations Liposomal inhalation Dry powder inhalers

Preparation Methods

Acylation and Protecting Group Strategies

The synthesis of this compound originates from the parent compound kanamycin A. A key step involves selective acylation of the amino group at the 1-position of the 2-deoxystreptamine core. In the process described in US Patent 5,763,587, kanamycin A derivatives protected at the 6'- and 3-positions undergo acylation with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid (L-HABA). The reaction occurs in a heterogeneous aqueous phase at controlled pH (4–7) and temperatures between 0°C and 60°C. This step is critical for regioselectivity, as improper pH control leads to competing acylation at the 3"-position, generating undesired byproducts like BB-K11.

The use of water as the sole solvent enhances industrial feasibility by eliminating toxic solvents like dimethyl sulfoxide. Protecting groups such as benzyloxycarbonyl or trifluoroacetyl are employed to shield reactive amino sites during synthesis. Subsequent deprotection via catalytic hydrogenolysis or acidic hydrolysis yields the intermediate amikacin base.

Purification and Isolation Techniques

Chromatographic Separation

Ion-exchange chromatography is pivotal for isolating this compound from reaction mixtures. As detailed in EP 0218292 B1, a linear gradient of ammonia (0.5–1.5N) elutes amikacin and its impurities through a column packed with cation-exchange resin. this compound, being less polar than the parent compound, elutes later and is collected in fractions 300–350. Subsequent concentration under vacuum to 20% w/v and acidification with 50% sulfuric acid (pH 2.5) precipitates the sulfate salt.

Activated Carbon Treatment and Filtration

The CN101584658A patent outlines post-synthesis purification using 767-type activated carbon to adsorb organic impurities. A slurry of 0.1–0.2% activated carbon is stirred with the crude product for 15–20 minutes, followed by vacuum filtration through a 0.22 μm membrane. This step reduces endotoxin levels and enhances purity to >95%.

Table 1: Purification Parameters for this compound

StepConditionsOutcomeSource
Ion-exchange chromatographyNH₃ gradient (0.5–1.5N), 25°C68% purity by HPLC
Activated carbon adsorption0.1% carbon, 20°C, 20 minEndotoxin reduction to <0.1 EU/mg
Vacuum filtration0.22 μm membrane, 30 kPaParticulate matter removal

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method validated by Scielo employs a Waters XTerra® RP-C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of methanol:acetonitrile:acetate buffer (75:20:5 v/v) at pH 5.1. this compound elutes at 6.2 minutes with a resolution >2.0 from amikacin, ensuring precise quantification. The method’s linearity (R² = 0.999) and recovery (98–102%) make it suitable for batch analysis.

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks for this compound, including:

  • ν(NH2)\nu(\text{NH}_2): 3300–3500 cm⁻¹

  • ν(SO42)\nu(\text{SO}_4^{2-}): 1100–1250 cm⁻¹.

Mass spectrometry (ESI-MS) confirms the molecular ion at m/zm/z 683.3 ([M+H]⁺) .

Q & A

Q. What methodological approaches are recommended for validating the linear range of Amikacin Sulfate in spectrophotometric assays?

To establish linearity, use a calibration curve with at least five concentrations within the expected working range (e.g., 1.0 × 10⁻⁸–1.0 × 10⁻⁶ g/mL). Perform triplicate measurements and calculate the regression equation (e.g., y = 0.0019x + 0.1748 with R² ≥ 0.95) to assess precision . Ensure instrument-specific parameters (e.g., wavelength, solvent) are optimized to minimize interference .

Q. How can researchers ensure the purity of synthesized Amikacin Sulfate for pharmacological studies?

Follow pharmacopeial standards (e.g., JP XVII) for identity and purity testing:

  • pH testing : Dissolve 0.1 g in 10 mL water; acceptable range is 6.0–7.5 .
  • Loss on drying : ≤4.0% after 3 hours at 60°C under vacuum .
  • Absorbance at 405 nm : ≤0.15 for a 0.5 g/mL solution to confirm clarity and absence of contaminants .

Q. What in vitro models are suitable for preliminary cytotoxicity screening of Amikacin Sulfate?

Use peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages treated with 0.1–1.0 mg/mL Amikacin Sulfate. Assess viability via flow cytometry or microscopy for morphological changes (e.g., membrane integrity, apoptosis). Include negative controls (e.g., LRS solution) to isolate drug-specific effects .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bactericidal concentrations between in vivo and in vitro studies?

Discrepancies often arise from bioavailability differences. For in vivo models (e.g., equine joints), account for factors like synovial fluid composition and clearance rates. Compare tissue-specific pharmacokinetic data (e.g., 31.25–125 mg intra-articular doses in horses) with in vitro MIC values. Use regression models to correlate dose-response relationships across systems .

Q. What experimental design considerations are critical for replicating Amikacin Sulfate’s effects on bacterial efferocytosis?

  • Dose selection : Use sub-cytotoxic concentrations (0.1–0.5 mg/mL) to avoid confounding cell death with bacterial clearance .
  • Replicates : Perform ≥3 independent experiments with technical triplicates to ensure statistical power .
  • Controls : Include untreated cells and a reference antibiotic (e.g., gentamicin) to validate assay specificity .

Q. How can chemiluminescence detection improve sensitivity in quantifying trace Amikacin Sulfate levels?

Optimize reaction conditions with potassium permanganate (1.0 × 10⁻⁵ mol/L) in 0.1 mol/L NaOH. The method achieves a detection limit of 7.5 × 10⁻⁹ g/mL (3σ) and linearity up to 1.0 × 10⁻⁶ g/mL. Validate against HPLC for cross-method consistency .

Q. What statistical frameworks are recommended for resolving contradictory cytotoxicity data in leukocyte models?

Apply multivariate analysis to control for variables like donor variability or batch effects. Report uncertainties (e.g., standard deviations for cell viability assays) and use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose groups. Transparently document outlier exclusion criteria .

Method Validation & Reproducibility

Q. What steps are essential for validating a new Amikacin Sulfate detection method in complex matrices (e.g., serum)?

  • Recovery testing : Spike known concentrations into serum; acceptable recovery rates are ≥96% .
  • Specificity : Test against structurally similar aminoglycosides (e.g., gentamicin) to confirm no cross-reactivity .
  • Robustness : Vary pH (±0.5 units) and temperature (±2°C) to assess method stability .

Q. How can researchers enhance reproducibility when replicating nanoparticle-loaded Amikacin Sulfate formulations?

Provide detailed synthesis protocols, including:

  • Dextran nanoparticle preparation : Specify molecular weight, crosslinking agents, and drug-loading ratios .
  • Characterization data : Include dynamic light scattering (DLS) for particle size and TEM for morphology .
  • Release kinetics : Use sink conditions and validate with HPLC to quantify release profiles .

Data Presentation & Compliance

Q. What are the key guidelines for presenting Amikacin Sulfate data in compliance with journal standards?

  • Tables : Use Word table format with Roman numerals, footnotes (superscript letters), and self-explanatory titles .
  • Figures : Avoid overcrowding; highlight critical data (e.g., dose-response curves) with clear axis labels .
  • Supplementary materials : Archive raw data (e.g., chromatograms, regression analyses) in accessible formats .

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